molecular formula C19H22ClN B8276740 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

Cat. No. B8276740
M. Wt: 299.8 g/mol
InChI Key: LICNPGVMUVZEPG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C19H22ClN and its molecular weight is 299.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

1-benzyl-4-(2-chlorophenyl)-4-methylpiperidine

InChI

InChI=1S/C19H22ClN/c1-19(17-9-5-6-10-18(17)20)11-13-21(14-12-19)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

LICNPGVMUVZEPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-methyl-piperidin-4-ol (4.5 g) was dissolved in chlorobenzene (50 mL). Aluminium trichloride (15 g) was added portion wise and the mixture then heated at reflux for 0.5 hours. The mixture was then allowed to cool and poured over ice. The resulting solution was treated with sodium hydroxide until basic and the products extracted into ethyl acetate, dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by silica chromatography eluting with a mixture of ethyl acetate and hexane. The fractions containing the desired products were combined and the solvent removed by evaporation to give a 4:1 mixture of the title compound and 1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine which was used directly without further purification.
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1-Benzyl-4-methyl-piperidin-4-ol (4.5 g, 22 mmol) in chlorobenzene (60 mL) was treated with anhydrous AlCl3 (15 g, 110 mmol). This mixture was stirred for 3 hr at reflux, then quenched into ice (250 g), basified with sodium hydroxide, and extracted with ethyl acetate (3×100 mL). The combined organics were dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel chromatography (CH2Cl2→490:10 CH2Cl2/methanol) to yield 0.59 g (10%) of the title compound, ESI-MS m/z: 300 [M+1].
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
10%

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